N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide
Overview
Description
N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide, also known as NITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide involves its ability to bind to the active site of PTP1B and inhibit its activity. This inhibition leads to an increase in insulin signaling and glucose uptake, which can improve glucose homeostasis in individuals with type 2 diabetes. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its ability to selectively inhibit PTP1B activity, improve insulin signaling and glucose uptake, induce apoptosis in cancer cells, and act as a fluorescent probe for the detection of metal ions. This compound has also been found to exhibit low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide has several advantages for lab experiments, including its high purity, low toxicity, and selective inhibition of PTP1B activity. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential to exhibit off-target effects.
Future Directions
There are several future directions for the research and development of N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide. These include the optimization of its synthesis method to obtain higher yields and purity, the development of new derivatives with improved solubility and selectivity, and the investigation of its potential applications in other fields, such as environmental monitoring and drug discovery.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects. This compound has several advantages for lab experiments, including its high purity, low toxicity, and selective inhibition of PTP1B activity. There are several future directions for the research and development of this compound, including the optimization of its synthesis method and the investigation of its potential applications in other fields.
Scientific Research Applications
N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. It has also been used as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in regulating insulin signaling and glucose homeostasis. This compound has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-naphthalen-1-yl-2-(4-nitrophenyl)sulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c26-23(24-21-10-5-7-16-6-1-2-8-19(16)21)20-9-3-4-11-22(20)29-18-14-12-17(13-15-18)25(27)28/h1-15H,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDZASJPYROFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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